1-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-ol
Description
1-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-ol is a substituted indole derivative characterized by a hydroxyl-bearing ethyl chain at position 3 of the indole scaffold, with chlorine and fluorine substituents at positions 5 and 6, respectively. Indoles are privileged structures in medicinal chemistry due to their aromaticity, hydrogen-bonding capabilities, and metabolic stability.
Properties
Molecular Formula |
C10H9ClFNO |
|---|---|
Molecular Weight |
213.63 g/mol |
IUPAC Name |
1-(5-chloro-6-fluoro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H9ClFNO/c1-5(14)7-4-13-10-3-9(12)8(11)2-6(7)10/h2-5,13-14H,1H3 |
InChI Key |
ATFBUHHIOIWXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=CC(=C(C=C21)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 5-chloro-6-fluoroindole with ethanone derivatives under specific reaction conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison with analogous indole derivatives highlights the unique features of 1-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-ol. Key compounds are analyzed below:
Substituent Variations on the Indole Core
2-(5-Fluoro-1H-indol-3-yl)ethanol
- Structure: Fluorine at position 5; ethanol at position 3.
- Properties : Lacks the chlorine at position 6, reducing electron-withdrawing effects. This may decrease metabolic stability compared to the target compound .
- Applications : Used in fluorescence probes due to indole’s intrinsic fluorescence, but its simpler substitution limits biological activity breadth.
(5-Chloro-6-methyl-1H-indol-3-yl)methanol
- Structure : Chlorine at position 5, methyl at position 6; hydroxymethyl at position 3.
- However, the shorter hydroxymethyl chain reduces hydrogen-bonding capacity compared to ethanol .
- Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts alkylation, similar to methods for the target compound .
Functional Group Modifications
1-(5-Chloro-1H-indol-3-yl)ethanone
- Structure : Ketone instead of alcohol at position 3; lacks fluorine.
- Properties: The ketone group increases lipophilicity, reducing water solubility. This derivative is more reactive in nucleophilic additions but lacks the hydrogen-bond donor properties of the hydroxyl group .
- Applications : Intermediate in synthesizing heterocyclic drugs, particularly antineoplastic agents.
2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
- Structure : Amine replaces the hydroxyl group; same substituents as the target.
- Properties: The amine group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved solubility.
Heterocycle Comparisons
1-(5-Chlorothiophen-3-yl)ethanol
- Structure : Thiophene core instead of indole; chlorine at position 5.
- The sulfur atom may confer distinct metabolic pathways, such as oxidation to sulfoxides .
Data Table: Key Properties of Selected Compounds
| Compound Name | Substituents (Indole Positions) | Functional Group | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | 5-Cl, 6-F | Ethanol | 228.65 g/mol | High polarity, moderate lipophilicity |
| 2-(5-Fluoro-1H-indol-3-yl)ethanol | 5-F | Ethanol | 180.19 g/mol | Fluorescent, lower metabolic stability |
| (5-Chloro-6-methyl-1H-indol-3-yl)methanol | 5-Cl, 6-Me | Methanol | 195.65 g/mol | High lipophilicity, reduced solubility |
| 1-(5-Chloro-1H-indol-3-yl)ethanone | 5-Cl | Ketone | 193.63 g/mol | Lipophilic, reactive toward nucleophiles |
| 2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine HCl | 5-Cl, 6-F | Amine (HCl salt) | 265.11 g/mol | High solubility, ionic interaction potential |
Biological Activity
1-(5-chloro-6-fluoro-1H-indol-3-yl)ethan-1-ol is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, antibacterial activity, and other pharmacological implications based on recent research findings.
- Molecular Formula : C10H9ClFNO
- Molecular Weight : 213.63 g/mol
- CAS Number : 1638764-06-3
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 value ranging from 2.43 to 14.65 μM, indicating significant growth inhibition in these cell lines .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
In addition to its cytotoxic effects, the compound has been identified as a microtubule-destabilizing agent, which is crucial for cancer therapy as it can disrupt the mitotic spindle formation in rapidly dividing cells .
The mechanism by which this compound induces apoptosis in cancer cells involves the enhancement of caspase activity. Studies indicate that at concentrations of 10 μM, the compound can increase caspase-3 activity by up to 57%, promoting programmed cell death in cancerous cells .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of indole derivatives similar to this compound. For example:
- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their biological activities, finding that modifications at the indole ring can significantly alter their bioactivity profiles .
- Microtubule Assembly Inhibition : Research indicated that certain indole compounds could inhibit microtubule assembly at concentrations as low as 20 μM, supporting their role as potential anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
